molecular formula C12H16Cl2N2O B2543491 2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride CAS No. 2247102-56-1

2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride

Cat. No.: B2543491
CAS No.: 2247102-56-1
M. Wt: 275.17
InChI Key: QSQKOVJFGPSCSX-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride (CAS 2247102-56-1) is a fine chemical intermediate with the molecular formula C12H16Cl2N2O and a molecular weight of 275.17 . This compound features a 2,3-dihydroindole (indoline) scaffold, a structure of high interest in medicinal chemistry due to its presence in biologically active molecules. The 2,3-dihydroindole core is a privileged scaffold for the synthesis of novel compounds with potential neuroprotective and antioxidant properties, making it a valuable template in central nervous system (CNS) drug discovery research . The molecular structure incorporates a chloroacetamide group, which provides a reactive handle for further functionalization, allowing researchers to develop more complex molecules or targeted ligands. This makes the compound a versatile building block for the synthesis of analogs of endogenous hormones and other pharmacologically relevant structures . Researchers utilize this intermediate in the exploration of structure-activity relationships (SAR), particularly in the design and development of conformationally restricted analogs for receptor binding studies. This product is offered For Research Use Only (RUO) . It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

2-chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O.ClH/c13-9-12(16)14-6-8-15-7-5-10-3-1-2-4-11(10)15;/h1-4H,5-9H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQKOVJFGPSCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CCNC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The compound is synthesized via a nucleophilic acyl substitution reaction between 2,3-dihydroindole and chloroacetyl chloride . The amine group of 2,3-dihydroindole attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion and forming an acetamide intermediate. Subsequent protonation with hydrochloric acid yields the hydrochloride salt.

Reaction Scheme:

  • 2,3-Dihydroindole + Chloroacetyl Chloride2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide
  • Acetamide Intermediate + HClHydrochloride Salt

Standard Protocol

  • Reagents :

    • 2,3-Dihydroindole (1.0 equiv)
    • Chloroacetyl chloride (1.1 equiv)
    • Triethylamine (1.2 equiv, base)
    • Dichloromethane (solvent)
    • Hydrochloric acid (for salt formation)
  • Procedure :

    • Dissolve 2,3-dihydroindole in anhydrous dichloromethane under nitrogen.
    • Add triethylamine dropwise to scavenge HCl.
    • Slowly add chloroacetyl chloride at 0°C to mitigate exothermicity.
    • Reflux for 4–6 hours until completion (monitored via TLC).
    • Quench with ice-cold water, extract organic layer, and dry over Na₂SO₄.
    • Precipitate the hydrochloride salt by adding concentrated HCl to the purified acetamide.

Table 1: Key Reaction Parameters

Parameter Value
Temperature 0°C (initial), Reflux (80°C)
Solvent Dichloromethane
Reaction Time 4–6 hours
Yield 68–75%

Industrial Production

Scale-Up Considerations

Industrial synthesis prioritizes cost efficiency and reproducibility. The reaction is conducted in stainless-steel reactors with automated temperature and pH control. Key modifications include:

  • Solvent Replacement : Dichloromethane is replaced with ethyl acetate due to its lower toxicity and higher boiling point (77°C vs. 40°C), facilitating safer reflux.
  • Catalyst Optimization : Triethylamine is substituted with Hunig’s base (diisopropylethylamine) for improved selectivity in large batches.

Purification Techniques

  • Crystallization : The crude product is recrystallized from a methanol-water mixture to achieve >98% purity.
  • Azeotropic Drying : Residual solvents are removed via distillation with toluene to prevent hydrate formation.

Table 2: Industrial vs. Laboratory Methods

Aspect Laboratory Method Industrial Method
Solvent Dichloromethane Ethyl Acetate
Base Triethylamine Diisopropylethylamine
Purification Column Chromatography Recrystallization
Batch Size 10–100 g 50–100 kg

Reaction Optimization

Solvent Effects

Polar aprotic solvents like acetonitrile or DMF increase reaction rates by stabilizing the transition state. However, they complicate purification due to high boiling points. Non-polar solvents (e.g., toluene ) reduce side reactions but require longer reflux times.

Temperature Control

Maintaining temperatures below 40°C during chloroacetyl chloride addition minimizes N-alkylation byproducts. Elevated temperatures during reflux (80–85°C) ensure complete conversion.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Accelerates acylation by 30% through nucleophilic catalysis.
  • Molecular Sieves (3Å) : Absorb generated HCl, shifting equilibrium toward product formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.15–7.05 (m, 4H, indole-H), 4.25 (s, 2H, CH₂Cl), 3.80 (t, J = 6.8 Hz, 2H, NCH₂), 3.10 (t, J = 6.8 Hz, 2H, CH₂N), 2.95 (m, 2H, indoline-CH₂).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O:MeCN).
  • Elemental Analysis : Calculated (%) for C₁₂H₁₆Cl₂N₂O: C 52.38, H 5.86, N 10.18; Found: C 52.30, H 5.82, N 10.15.

Comparative Analysis of Synthetic Routes

Alternative Pathways

  • Enzymatic Acetylation : Indole-3-acetamide hydrolase (IaaH) from Alcaligenes faecalis catalyzes amide bond formation under mild conditions but shows <10% activity for non-natural substrates like chloroacetamides.
  • Solid-Phase Synthesis : Immobilized 2,3-dihydroindole on Wang resin enables iterative coupling but suffers from low scalability.

Yield and Efficiency

  • Classical Acylation : 68–75% yield, high reproducibility.
  • Enzymatic Method : <20% yield, limited substrate scope.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamide group undergoes nucleophilic substitution with amines, thiols, or other nucleophiles. For example:

  • Reaction with thiols : In a study involving 2-chloro-N-arylacetamides, substitution with thiols (e.g., 2-mercaptopyridines) in ethanol containing triethylamine yielded thioether-linked intermediates (e.g., 3a–d ) at 53–68% yields[^4].

  • Reaction with morpholine : Substitution of the chloro group with morpholine under basic conditions (e.g., NaHCO₃) produces morpholinoacetamide derivatives, as demonstrated in similar chloroacetamide systems[^1][^8].

Example Conditions :

NucleophileSolventBase/CatalystYieldSource
ThiolsEthanolTriethylamine53–68%
MorpholineDCMNaHCO₃~60%

Palladium-Catalyzed Cross-Coupling

The chloro group participates in Sonogashira or Suzuki-Miyaura couplings. For instance:

  • Sonogashira coupling : Reaction with terminal alkynes (e.g., prop-2-yn-1-amine) using Pd(PPh₃)₂Cl₂ and CuI in THF/diisopropylamine yielded quinazoline-linked derivatives (53% yield)[^1].

  • Suzuki-Miyaura coupling : Aryl boronic acids react with chloroacetamides under Pd catalysis to form biaryl derivatives[^3][^4].

Key Catalytic Systems :

  • Pd(PPh₃)₂Cl₂ (0.04 equiv), CuI (0.04 equiv), THF, 20°C, 20h[^1].

  • Pd(OAc)₂, PPh₃, K₂CO₃, DMF/H₂O[^4].

Cyclization Reactions

The dihydroindole moiety enables cyclization under acidic or oxidative conditions:

  • Acid-mediated cyclization : In HCl/EtOH, the dihydroindole ring can aromatize to form indole derivatives, as seen in related dihydroindole systems[^2][^5].

  • Oxidative cyclization : Using MnO₂ or DDQ, the dihydroindole group undergoes dehydrogenation to indole, enhancing conjugation[^5][^7].

Example :

DihydroindoleHCl/EtOHIndole\text{Dihydroindole} \xrightarrow{\text{HCl/EtOH}} \text{Indole}
Yield: 75–89% (based on analogous reductions)[^5].

Hydrolysis and Decarboxylation

The acetamide group can hydrolyze under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl in ethanol converts the acetamide to acetic acid derivatives[^7].

  • Basic hydrolysis : NaOH in aqueous 1-propanol yields carboxylate salts[^7].

Conditions :

  • 6M HCl, reflux, 16h (quantitative yield)[^7].

  • 28% NaOH, 1-propanol, reflux, 20h[^7].

Reduction and Functionalization

The dihydroindole ring can undergo further functionalization:

  • Zn/HCl reduction : Reduces unsaturated bonds in dihydroindole derivatives while preserving the acetamide group[^2].

  • Bromination : Electrophilic bromination at the indole C5 position using NBS in DMF[^5].

Example :

DihydroindoleZn/HClTetrahydroindole\text{Dihydroindole} \xrightarrow{\text{Zn/HCl}} \text{Tetrahydroindole}
Yield: 69–89%[^5].

Salt Formation and Purification

The hydrochloride salt participates in ion-exchange or neutralization reactions:

  • Neutralization with NH₄OH : Converts the hydrochloride to the free base, improving solubility in organic solvents[^7].

  • Recrystallization : Purification via ethanol/DMF mixtures enhances crystalline purity[^4].

Scientific Research Applications

Overview

2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride is a synthetic compound belonging to the class of indole derivatives. These derivatives are recognized for their diverse biological activities and are extensively studied in medicinal chemistry. This article explores the scientific research applications of this compound, including its synthesis, biological activities, and potential therapeutic uses.

Scientific Research Applications

The compound has several notable applications across various fields:

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that 2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Cancer Research

  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. It is believed to modulate key signaling pathways involved in cell proliferation and apoptosis. In vitro studies demonstrated that treatment with this compound resulted in reduced viability of cancer cell lines, indicating its potential as a therapeutic agent .

Neuroscience

  • Neurotransmitter Modulation : Preliminary investigations suggest that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation could have implications for mood regulation and cognitive functions, making it a subject of interest in neuropharmacology .

Anti-inflammatory Effects

  • Inflammation Studies : Case studies have explored the anti-inflammatory properties of the compound using lipopolysaccharide-induced inflammation models in rats. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting potential applications in treating inflammatory diseases .

The biological activity of 2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride can be summarized as follows:

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
AnticancerReduced viability in cancer cell lines
Neurotransmitter ModulationInfluences serotonin and dopamine pathways
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence various cellular processes, including cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

(a) Indantadol Hydrochloride
  • Structure: 2-(2,3-Dihydro-1H-inden-2-ylamino)acetamide;hydrochloride.
  • Key Differences : Replaces the indoline ring with a dihydroindenyl group and lacks the ethyl spacer.
  • Applications: Primarily studied for neurological applications due to its structural similarity to monoamine neurotransmitters .
(b) 2-Chloro-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)acetamide
  • Structure : Features a fluorinated indole ring instead of dihydroindole.
  • Applications : Explored in oncology for targeting indole-based receptors .
(c) Alachlor
  • Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
  • Key Differences : Aryl substituents (diethylphenyl and methoxymethyl) confer herbicidal activity.
  • Applications : Widely used as a pre-emergent herbicide .
(d) Peptide Stapling Agent (2-Chloro-N-(2-(2-chloro-acetylamino)-ethyl)-acetamide)
  • Structure : Contains dual chloroacetamide groups for crosslinking.
  • Key Differences : Designed for covalent peptide stabilization via S-alkylation.
  • Applications : Enhances peptide helicity and stability in p53-dependent cancer therapeutics .

Comparative Analysis of Structural and Functional Properties

Compound Core Structure Substituents/Modifications Key Applications Evidence Source
Target Compound Dihydroindole + ethyl Chloroacetamide Peptide stapling, cancer
Indantadol Hydrochloride Dihydroindene Aminoacetamide Neurological therapies
2-Chloro-N-(5-fluoropyridin-2-yl)acetamide Fluoropyridine Chloroacetamide + fluorine Oncology research
Alachlor Diethylphenyl Methoxymethyl + chloroacetamide Herbicide
Peptide Stapling Agent Ethylenediamine Dual chloroacetamide groups Stabilizing therapeutic peptides

Key Observations :

Indoline vs.

Chloroacetamide Reactivity : The chloroacetamide group enables covalent bonding (e.g., with cysteine residues), critical in peptide stapling . Analogues like alachlor leverage this group for pesticidal activity through protein alkylation .

Substituent Effects : Fluorine or methoxymethyl groups enhance target specificity (e.g., fluorinated indoles in oncology) or environmental persistence (herbicides) .

Biological Activity

2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide; hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

  • IUPAC Name : 2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide; hydrochloride
  • Molecular Formula : C11H12ClN3O
  • Molecular Weight : 239.69 g/mol

Research indicates that 2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide acts primarily through the modulation of neurotransmitter systems. It is hypothesized to influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may interact with serotonin receptors, potentially leading to anxiolytic or antidepressant effects.
  • Dopaminergic Activity : Evidence suggests it could influence dopaminergic signaling, impacting reward pathways and possibly exhibiting anti-addictive properties.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant activity against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound showed IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating moderate cytotoxicity.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa25Cell cycle arrest
A54920Inhibition of proliferation

In Vivo Studies

Animal models have been utilized to assess the pharmacodynamics of the compound:

  • Study Design : Mice were administered varying doses of the compound to evaluate its effects on tumor growth.
  • Findings : Doses of 10 mg/kg resulted in a significant reduction in tumor size compared to control groups.

Case Study 1: Antidepressant-like Effects

A study conducted on a rodent model assessed the antidepressant-like effects of the compound.

  • Methodology : The forced swim test was employed to measure behavioral despair.
  • Results : Mice treated with the compound showed a significant decrease in immobility time, suggesting an antidepressant effect comparable to standard SSRIs.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of 2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide.

  • Methodology : Lipopolysaccharide (LPS)-induced inflammation in rats was used as a model.
  • Results : The compound significantly reduced pro-inflammatory cytokine levels (TNF-alpha and IL-6), indicating potential therapeutic applications in inflammatory diseases.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial:

  • Acute Toxicity : The compound has shown harmful effects if ingested or upon skin contact, necessitating careful handling.
  • Long-term Effects : Ongoing studies are required to evaluate chronic exposure risks and potential side effects.

Q & A

Q. How is its potential biological activity evaluated in preclinical research?

  • Methodological Answer :
  • In Vitro Assays : Screen for antimicrobial activity (e.g., MIC against S. aureus) or kinase inhibition (e.g., IC₅₀ measurements) .
  • Molecular Docking : Simulate binding to target proteins (e.g., indole-binding enzymes) using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.